Cas no 874814-64-9 (1-(pyridin-3-yl)methyl-1,4-diazepane)
1-(pyridin-3-yl)methyl-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
-
- 1-(Pyridin-3-ylmethyl)-1,4-diazepane
- 1-(pyridin-3-yl)methyl-1,4-diazepane
- SB53965
- 1-(Pyridin-3-ylmethyl)-1,4-diazepane x3tosilate
- DTXSID90588342
- EN300-1196838
- AKOS000133482
- J-503617
- 874814-64-9
- CS-0269360
- MFCD06409208
- SCHEMBL13843567
- 1-[(Pyridin-3-yl)methyl]-1,4-diazepane
-
- MDL: MFCD06409208
- Inchi: 1S/C11H17N3/c1-3-11(9-13-4-1)10-14-7-2-5-12-6-8-14/h1,3-4,9,12H,2,5-8,10H2
- InChI Key: MXQPXVVTZOHEKW-UHFFFAOYSA-N
- SMILES: N1(CC2C=NC=CC=2)CCNCCC1
Computed Properties
- Exact Mass: 191.142247555g/mol
- Monoisotopic Mass: 191.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Density: 1.046
- Boiling Point: 310.809°C at 760 mmHg
- Flash Point: 141.773°C
- Refractive Index: 1.539
1-(pyridin-3-yl)methyl-1,4-diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM176165-5g |
1-(pyridin-3-ylmethyl)-1,4-diazepane |
874814-64-9 | 95% | 5g |
$626 | 2021-08-05 | |
| Alichem | A029188834-1g |
1-(Pyridin-3-ylmethyl)-1,4-diazepane |
874814-64-9 | 95% | 1g |
$180.00 | 2023-08-31 | |
| Enamine | EN300-1196838-0.05g |
1-[(pyridin-3-yl)methyl]-1,4-diazepane |
874814-64-9 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1196838-0.1g |
1-[(pyridin-3-yl)methyl]-1,4-diazepane |
874814-64-9 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1196838-0.25g |
1-[(pyridin-3-yl)methyl]-1,4-diazepane |
874814-64-9 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1196838-0.5g |
1-[(pyridin-3-yl)methyl]-1,4-diazepane |
874814-64-9 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1196838-1.0g |
1-[(pyridin-3-yl)methyl]-1,4-diazepane |
874814-64-9 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1196838-2.5g |
1-[(pyridin-3-yl)methyl]-1,4-diazepane |
874814-64-9 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1196838-5.0g |
1-[(pyridin-3-yl)methyl]-1,4-diazepane |
874814-64-9 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1196838-10.0g |
1-[(pyridin-3-yl)methyl]-1,4-diazepane |
874814-64-9 | 10g |
$3131.0 | 2023-06-08 |
1-(pyridin-3-yl)methyl-1,4-diazepane Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1-(pyridin-3-yl)methyl-1,4-diazepane
Comprehensive Guide to 1-(pyridin-3-yl)methyl-1,4-diazepane (CAS No. 874814-64-9): Properties, Applications, and Market Insights
1-(pyridin-3-yl)methyl-1,4-diazepane (CAS No. 874814-64-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule combines a pyridine ring with a 1,4-diazepane scaffold, creating unique structural and functional properties. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery, material science, and specialty chemical synthesis.
The chemical structure of 1-(pyridin-3-yl)methyl-1,4-diazepane features a nitrogen-rich framework, which contributes to its versatile reactivity and binding properties. The pyridine-3-ylmethyl group attached to the 1,4-diazepane core creates opportunities for diverse chemical modifications, making it valuable for structure-activity relationship studies. Current research trends in nitrogen-containing heterocycles and pharmacophore design have put this compound in the spotlight, particularly for developing novel therapeutic agents.
In pharmaceutical applications, 1-(pyridin-3-yl)methyl-1,4-diazepane serves as a crucial building block for CNS-targeting drugs and GPCR modulators. Its structural similarity to known bioactive molecules makes it particularly interesting for addressing current healthcare challenges like neurodegenerative diseases and mental health disorders - topics that consistently rank high in scientific searches. The compound's ability to cross the blood-brain barrier while maintaining metabolic stability makes it a promising candidate for next-generation neuropharmaceuticals.
From a synthetic chemistry perspective, 874814-64-9 offers multiple sites for functionalization, allowing researchers to explore various structure-activity relationships. Recent publications have highlighted its use in developing selective enzyme inhibitors and receptor antagonists, addressing common search queries about "targeted drug design" and "molecular optimization strategies." The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly valuable in modern medicinal chemistry workflows.
The commercial availability of 1-(pyridin-3-yl)methyl-1,4-diazepane has expanded in recent years, reflecting growing demand from both academic and industrial sectors. Suppliers now offer various purity grades (98% to 99.5%) to meet different research needs, with analytical data including HPLC chromatograms, NMR spectra, and mass spectrometry results - information frequently requested by purchasing researchers. Current market analysis shows increasing interest from companies specializing in custom synthesis and contract research organizations.
Quality control measures for CAS 874814-64-9 typically involve rigorous testing for residual solvents, heavy metals, and related substances. Advanced analytical techniques like LC-MS and chiral HPLC are employed to ensure compound integrity, addressing common quality concerns raised in scientific forums. Proper storage recommendations (typically 2-8°C under inert atmosphere) and handling procedures are crucial for maintaining the compound's stability over time.
Recent patent literature reveals growing intellectual property activity surrounding derivatives of 1-(pyridin-3-yl)methyl-1,4-diazepane, particularly in areas of kinase inhibition and neurotransmitter modulation. These developments align with trending research topics in precision medicine and personalized therapeutics. The compound's versatility enables its use across multiple therapeutic areas, explaining its prominence in current drug discovery pipelines.
Environmental and safety considerations for 1-(pyridin-3-yl)methyl-1,4-diazepane follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper laboratory safety practices including fume hood use and personal protective equipment are recommended. These precautions address common workplace safety questions while ensuring compliance with chemical handling guidelines.
The future outlook for 874814-64-9 appears promising, with anticipated growth in both research applications and commercial demand. Emerging areas like fragment-based drug discovery and proteolysis targeting chimeras (PROTACs) may create new opportunities for this versatile building block. Ongoing studies exploring its pharmacokinetic properties and toxicological profile will further define its potential in therapeutic development.
For researchers seeking detailed technical information about 1-(pyridin-3-yl)methyl-1,4-diazepane, comprehensive characterization data including spectroscopic properties, solubility parameters, and stability data are increasingly available from specialty chemical suppliers. These resources help address frequent technical inquiries while supporting reproducible research practices in line with current scientific transparency initiatives.
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